molecular formula C15H16O4S B310230 2,3-Dimethylphenyl4-methoxybenzenesulfonate

2,3-Dimethylphenyl4-methoxybenzenesulfonate

Katalognummer B310230
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: ZOONMLBSEFOSIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethylphenyl4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research. It is also known as DMPBS or 4-Methoxybenzenesulfonic acid 2,3-dimethylphenyl ester. DMPBS is a white crystalline powder that is soluble in water and organic solvents. This compound has been widely used in various scientific research applications due to its unique properties.

Wirkmechanismus

The mechanism of action of DMPBS involves the introduction of sulfonic acid groups into organic compounds. These groups can enhance the solubility and stability of the compounds, making them more suitable for various applications. Additionally, DMPBS can also act as a mild oxidizing agent, which can facilitate the synthesis of certain compounds.
Biochemical and Physiological Effects:
DMPBS has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable and non-toxic compound, which makes it suitable for various applications in the laboratory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DMPBS is its high yield in the synthesis process, which makes it an efficient reagent for laboratory experiments. Additionally, DMPBS is a stable and non-toxic compound, which makes it safe for use in the laboratory. However, one of the limitations of DMPBS is that it is not suitable for the sulfonation of certain compounds, such as those containing strong electron-withdrawing groups.

Zukünftige Richtungen

There are several future directions for the use of DMPBS in scientific research. One potential application is in the synthesis of sulfonamides and sulfones for use in pharmaceuticals. Additionally, DMPBS could be used as a sulfonating agent for the modification of biomolecules, such as proteins and nucleic acids. Further studies are needed to explore the full potential of DMPBS in various scientific research applications.
In conclusion, DMPBS is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it a suitable reagent for various laboratory experiments, including the synthesis of sulfonamides and sulfones. Further studies are needed to explore the full potential of DMPBS in various scientific research applications.

Synthesemethoden

The synthesis of DMPBS involves the reaction between 4-methoxybenzenesulfonyl chloride and 2,3-dimethylphenol in the presence of a base. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of this reaction is typically high, making it an efficient method for synthesizing DMPBS.

Wissenschaftliche Forschungsanwendungen

DMPBS has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used as a sulfonating agent for the introduction of sulfonic acid groups into organic compounds. This compound has also been used as a starting material for the synthesis of other compounds, such as sulfonamides and sulfones.

Eigenschaften

Produktname

2,3-Dimethylphenyl4-methoxybenzenesulfonate

Molekularformel

C15H16O4S

Molekulargewicht

292.4 g/mol

IUPAC-Name

(2,3-dimethylphenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C15H16O4S/c1-11-5-4-6-15(12(11)2)19-20(16,17)14-9-7-13(18-3)8-10-14/h4-10H,1-3H3

InChI-Schlüssel

ZOONMLBSEFOSIE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)C

Kanonische SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.